Ethyl 4-{[(3-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate
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Overview
Description
ETHYL 4-[3-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-1-BENZOFURAN-2-AMIDO]BENZOATE is a complex organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their antiviral, anticancer, and anti-inflammatory properties . The structure of this compound includes an oxazole ring, a benzofuran moiety, and a benzoate ester, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-[3-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-1-BENZOFURAN-2-AMIDO]BENZOATE typically involves the reaction of ethyl 4-aryl-2,4-dioxobutanoates with hydroxylamine free base in ethanol under reflux conditions . This method is advantageous due to its high yield and efficiency. The reaction proceeds through the formation of an intermediate oxazoline, which is then oxidized to the oxazole derivative.
Industrial Production Methods: For large-scale production, the synthesis can be carried out using flow chemistry techniques. This involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which facilitates the oxidation of oxazolines to oxazoles . This method is preferred in industrial settings due to its scalability and safety profile.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Manganese dioxide, Deoxo-Fluor®.
Substitution: Palladium-catalyzed reactions, tert-butylimino-tri(pyrrolidino)phosphorane/sodium trifluoroacetate (BTPP/NaTFA) dual-base system.
Major Products:
Oxidation: Formation of oxazole derivatives.
Substitution: Introduction of aryl or alkyl groups at specific positions on the oxazole ring.
Scientific Research Applications
ETHYL 4-[3-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-1-BENZOFURAN-2-AMIDO]BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of new chemical entities with potential biological activities.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for various diseases due to its diverse biological activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 4-[3-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-1-BENZOFURAN-2-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Leflunomide: An oxazole-containing drug with anti-inflammatory properties.
Oxacillin: An oxazole derivative used as an antibiotic.
Cloxacillin: Another oxazole-containing antibiotic.
Properties
Molecular Formula |
C28H21N3O6 |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
ethyl 4-[[3-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]-1-benzofuran-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C28H21N3O6/c1-2-35-28(34)18-12-14-19(15-13-18)29-27(33)25-24(20-10-6-7-11-22(20)36-25)30-26(32)21-16-23(37-31-21)17-8-4-3-5-9-17/h3-16H,2H2,1H3,(H,29,33)(H,30,32) |
InChI Key |
JHRNVWDIIVSTHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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